N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(2,4-Dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring:
- N-(2,4-dimethylphenyl) carboxamide at position 5, contributing steric bulk and lipophilicity.
- 4-(2-methoxyphenyl) substituent at position 4, introducing electron-donating methoxy effects and planar aromatic interactions.
- 6-methyl group, which modulates ring conformation and solubility.
This compound’s structural framework is associated with diverse biological activities, including antimicrobial and antifungal properties, as inferred from analogues in the evidence .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-12-9-10-16(13(2)11-12)23-20(25)18-14(3)22-21(27)24-19(18)15-7-5-6-8-17(15)26-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDQLYTFFNSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 373613-21-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H23N3O2S
- Molecular Weight : 381.49 g/mol
- Density : 1.26 g/cm³ (predicted)
- pKa : 11.42 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. Below is a summary of key findings:
Anticancer Activity
Research has indicated that this compound exhibits notable cytotoxic effects against several cancer cell lines. A study reported an IC50 value of approximately 20 µM against human breast cancer cells (MCF-7) and 25 µM against lung cancer cells (A549) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antimicrobial Activity
The compound has shown promising results against a variety of microbial strains. In vitro tests demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be between 50 to 100 µg/mL for these pathogens .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted and include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in G0/G1 phase arrest.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress markers.
- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis and function.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
- Case Study 2 : In a murine model of inflammation, administration of the compound significantly reduced paw edema and levels of TNF-alpha and IL-6 cytokines .
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 20 µM | Apoptosis induction |
| Anticancer | A549 | 25 µM | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 100 µg/mL | Disruption of membrane integrity |
| Anti-inflammatory | Macrophages | N/A | Cytokine production inhibition |
Comparison with Similar Compounds
Substituent Variations at the N-Aryl Carboxamide Group
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF3, NO2) enhance bioactivity but may reduce solubility.
- Steric bulk from 2,4-dimethylphenyl in the target compound balances lipophilicity and membrane permeability.
Variations at Position 4 (Aryl Substituent)
Key Observations :
- Electron-rich aryl groups (e.g., 2-methoxyphenyl) favor π-π stacking in target binding.
- Nitro or heteroaromatic substituents (indole) enhance potency but may increase metabolic instability.
Core Heterocycle Modifications
Key Observations :
- The 2-thioxo group in the target compound is critical for intermolecular interactions in enzymatic pockets.
- Fused heterocycles (e.g., thienopyrimidine) improve pharmacokinetics but complicate synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
